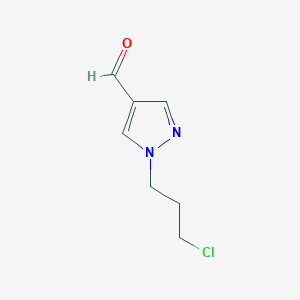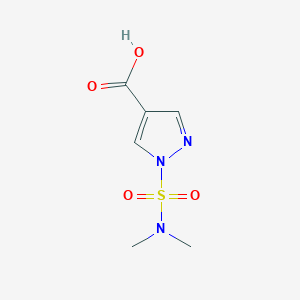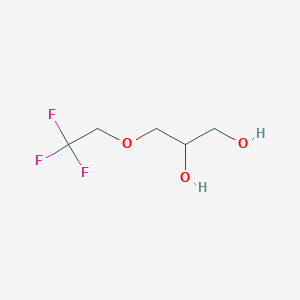
1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a chloropropyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chloropropylamine with pyrazole-4-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to improve efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-chloropropyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the chloropropyl and aldehyde groups allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-(3-chloropropyl)-1H-pyrazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, which may affect its reactivity and biological activity.
1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group instead of an aldehyde group can influence the compound’s solubility and interaction with biological targets.
1-(3-chloropropyl)-1H-pyrazole-4-nitrile:
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(3-chloropropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9ClN2O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1-3H2 |
InChI Key |
NOJPBDHUOPXGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)






![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)



